[(2S)-2-amino-2-methylcyclopentyl]methanol
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Overview
Description
[(2S)-2-amino-2-methylcyclopentyl]methanol is a chiral compound with a cyclopentane ring structure. It contains an amino group and a hydroxyl group attached to the same carbon atom, making it an important intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2S)-2-amino-2-methylcyclopentyl]methanol typically involves the cyclization of suitable precursors followed by functional group modifications. One common method is the reduction of [(2S)-2-amino-2-methylcyclopentyl]methanone using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
[(2S)-2-amino-2-methylcyclopentyl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: The compound can be further reduced to [(2S)-2-amino-2-methylcyclopentyl]methane using strong reducing agents.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: [(2S)-2-amino-2-methylcyclopentyl]methanone.
Reduction: [(2S)-2-amino-2-methylcyclopentyl]methane.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
[(2S)-2-amino-2-methylcyclopentyl]methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a building block for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of [(2S)-2-amino-2-methylcyclopentyl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. This interaction can lead to changes in biochemical pathways and physiological effects .
Comparison with Similar Compounds
[(2S)-2-amino-2-methylcyclopentyl]methanol can be compared with other similar compounds, such as:
[(1S,2S)-2-aminocyclopentyl]methanol: Similar structure but different stereochemistry, leading to different biological activities.
cis-(2-amino-2-methyl-cyclopentyl)-methanol hydrochloride: A hydrochloride salt form with different solubility and stability properties
Conclusion
This compound is a versatile compound with significant applications in various fields of scientific research. Its unique structure and reactivity make it an important subject of study in organic chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C7H15NO |
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Molecular Weight |
129.20 g/mol |
IUPAC Name |
[(2S)-2-amino-2-methylcyclopentyl]methanol |
InChI |
InChI=1S/C7H15NO/c1-7(8)4-2-3-6(7)5-9/h6,9H,2-5,8H2,1H3/t6?,7-/m0/s1 |
InChI Key |
CDXIZMCKBSBIMQ-MLWJPKLSSA-N |
Isomeric SMILES |
C[C@@]1(CCCC1CO)N |
Canonical SMILES |
CC1(CCCC1CO)N |
Origin of Product |
United States |
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